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Compound of Interest

Compound Name: Sarizotan Hydrochloride

Cat. No.: B1681474

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 128130, also known as Sarizotan, is a potent and selective ligand for serotonin (5-HT)
and dopamine receptors. It has been extensively studied for its potential therapeutic
applications, particularly in the context of neurological and psychiatric disorders. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical and
pharmacological properties, and the intricate signaling pathways modulated by EMD 128130.
Detailed experimental methodologies for key functional assays are also presented to facilitate
further research and development.

Chemical Structure and Physicochemical Properties

EMD 128130 is a chiral molecule with the (R)-configuration being the active enantiomer. Its
chemical structure is characterized by a chromane ring system linked to a fluorophenylpyridine
moiety.

Table 1: Chemical and Physical Properties of EMD 128130
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Property Value
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-([5-(4-

UPAC Name flu[c()ro;henyl)p;ridin-3-y|]methyl)me)t/r}ana(r[nirfe

Synonyms Sarizotan, EMD-128,130

CAS Number 351862-32-3

Molecular Formula C22H21FN20

Molar Mass 348.421 g/mol
Appearance Solid

N Soluble in organic solvents such as ethanol,
Solubility

DMSO, and dimethyl formamide.

Pharmacological Properties

EMD 128130 is a high-affinity agonist at the serotonin 5-HT1a receptor and also interacts with

several dopamine D:z-like receptor subtypes, where it exhibits a mixed agonist/antagonist

profile.

Table 2: Receptor Binding Affinities of EMD 128130

Receptor Species ICs0 (M)
5-HT1a Human 0.1

Rat 6.5

D2 Human 17

Rat 15.1

Ds Human 6.8

Da.2 Human 2.4

Table 3: Functional Activity of EMD 128130 at Human Dopamine D2-like Receptors
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Receptor Assay Type Activity ECso (nM) ICs0 (NM)
GIRK Channel ) )
D2S ) Partial Agonist 29 -
Coupling
Adenylyl Cyclase
] -y-y Y Partial Agonist 0.6 -
Inhibition
Antagonist ]
L Antagonist - 52
Activity
GIRK Channel ] ]
D2L ) Partial Agonist 23 -
Coupling
Adenylyl Cyclase
) .y.y Y Full Agonist 0.51 -
Inhibition
Antagonist )
o Antagonist - 121
Activity
GIRK Channel )
Ds ) Full Agonist 5.6 -
Coupling
Adenylyl Cyclase )
o Full Agonist 0.47 -
Inhibition
GIRK Channel ) )
Da.2 ) Partial Agonist 4.5 -
Coupling
Adenylyl Cyclase
] -y-y Y Full Agonist 0.48 -
Inhibition
GIRK Channel )
Da.a ) Full Agonist 5.4 -
Coupling
Adenylyl Cyclase
Vs Full Agonist 0.23 -

Inhibition

Signaling Pathways

EMD 128130 exerts its effects by modulating intracellular signaling cascades downstream of

the 5-HT1a and D2 receptors. Both receptors are G-protein coupled receptors (GPCRs) that
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primarily couple to the inhibitory G-protein, Gai/o.

5-HT1a Receptor Signaling

As an agonist at the 5-HT1a receptor, EMD 128130 initiates a signaling cascade that leads to

neuronal inhibition.
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Caption: 5-HT1A Receptor Signaling Pathway Activated by EMD 128130.

D2 Receptor Signaling

EMD 128130's activity at D2 receptors is more complex, exhibiting both agonistic and
antagonistic properties depending on the receptor subtype and the specific signaling pathway
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being measured. The primary signaling mechanism is also through Gai/o.
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Caption: D2 Receptor Signaling Pathway Modulated by EMD 128130.

Experimental Protocols
Radioligand Binding Assays (Representative Protocol)

To determine the binding affinity (ICso) of EMD 128130 for 5-HT1a and dopamine receptors,
competitive radioligand binding assays are performed.

e Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO
or HEK293 cells) or from brain tissue (e.g., rat cortex or striatum) are prepared by
homogenization in a suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4) followed by centrifugation
to pellet the membranes. The final pellet is resuspended in the assay buffer.
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e Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g.,
[3H]8-OH-DPAT for 5-HT1a or [3H]spiperone for D2) at a fixed concentration (typically at its Ke
value) and varying concentrations of EMD 128130.

o Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters, which trap the membranes with bound radioligand. The filters are then
washed with ice-cold buffer to remove unbound radioligand.

» Quantification: The amount of radioactivity retained on the filters is quantified using liquid
scintillation counting.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration of
a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific
binding from total binding. The ICso value is determined by non-linear regression analysis of
the competition binding data.

Functional Assay: G-protein Coupled Inwardly
Rectifying K* (GIRK) Channel Activation

This assay measures the ability of EMD 128130 to activate Gai/o-coupled receptors, leading to
the opening of GIRK channels.

o Cell Culture: AtT-20 cells, a mouse pituitary cell line endogenously expressing GIRK
channels, are stably transfected to express the human dopamine D2-like receptor subtypes.

o Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. The
membrane potential is held at a specific voltage (e.g., -90 mV).

e Drug Application: EMD 128130 is applied to the cells at various concentrations through a
perfusion system.

¢ Measurement of GIRK Current: Activation of the D2z-like receptors by EMD 128130 leads to
the opening of GIRK channels, resulting in an outward K+* current. The amplitude of this
current is measured.

o Data Analysis: Dose-response curves are generated by plotting the current amplitude
against the concentration of EMD 128130. The ECso value, representing the concentration
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that produces 50% of the maximal response, is calculated.

Functional Assay: Adenylyl Cyclase Inhibition

This assay determines the effect of EMD 128130 on the production of cyclic AMP (CAMP)
following receptor activation.

o Cell Culture and Treatment: Cells expressing the receptor of interest are pre-incubated with
a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with
forskolin (an adenylyl cyclase activator) in the presence or absence of varying
concentrations of EMD 128130.

o CAMP Measurement: The intracellular cCAMP levels are measured using a variety of
methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay
(ELISA).

o Data Analysis: The ability of EMD 128130 to inhibit forskolin-stimulated cAMP production is
quantified. Dose-response curves are constructed, and ECso values are determined. For
antagonist activity, the assay is performed in the presence of a known agonist, and the ability
of EMD 128130 to block the agonist-induced response is measured to determine the ICso.
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Caption: Workflow for Characterizing EMD 128130's Receptor Interactions.
Synthetic Route
A common synthetic route for EMD 128130 involves the following key steps:

e Synthesis of the Chromane Moiety: The chiral aminomethyl chromane intermediate is
typically prepared starting from 3-(2-hydroxyphenyl)propanal. This involves a cyclization
reaction followed by the introduction of the aminomethyl group.
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» Synthesis of the Pyridine Moiety: The 3-(chloromethyl)-5-(4-fluorophenyl)pyridine
intermediate is synthesized separately.

o Coupling Reaction: The final step involves the alkylation of the aminomethyl chromane with
the chloromethylpyridine derivative to yield EMD 128130.

Conclusion

EMD 128130 (Sarizotan) is a valuable research tool for investigating the roles of the 5-HTa
and D2-like receptors in the central nervous system. Its well-defined chemical structure and
complex pharmacological profile, characterized by potent 5-HT1a agonism and a nuanced
agonist/antagonist activity at D2 receptor subtypes, make it a compound of significant interest.
The detailed experimental protocols and an understanding of its downstream signaling
pathways provided in this guide offer a solid foundation for researchers and scientists in the
field of drug development to explore its therapeutic potential and to design novel compounds
with improved selectivity and efficacy.

 To cite this document: BenchChem. [EMD 128130: A Technical Guide to its Chemical
Structure, Properties, and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1681474#emd-128130-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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